molecular formula C25H28N4O3 B2710720 N-(2-ethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide CAS No. 1116045-11-4

N-(2-ethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

Cat. No.: B2710720
CAS No.: 1116045-11-4
M. Wt: 432.524
InChI Key: LOCYZYFPSRPYLW-UHFFFAOYSA-N
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Description

N-(2-ethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C25H28N4O3 and its molecular weight is 432.524. The purity is usually 95%.
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Biological Activity

N-(2-ethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, structural characteristics, and biological activities, including cytotoxicity and enzyme inhibition, supported by relevant data tables and case studies.

1. Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step process involving nucleophilic substitutions and coupling reactions. The synthesis typically yields a high-purity product, characterized by various spectroscopic techniques such as NMR and mass spectrometry.

Table 1: Key Structural Features

FeatureDescription
Molecular FormulaC22H22N6O
Molecular Weight386.45 g/mol
CAS Number1022150-12-4
Key Functional GroupsPiperidine, phenoxypyrimidine

2.1 Cytotoxicity

The cytotoxic effects of this compound were evaluated across various cancer cell lines. The compound demonstrated significant cytotoxicity against hepatocellular carcinoma (HCC) and glioblastoma cell lines.

Table 2: Cytotoxicity Data

Cell LineTD50 (µM)Viability (%) at 100 µM
HUH7 (HCC)2545
AKH12 (HCC)3050
U251 (Glioblastoma)4055

These results indicate that the compound effectively reduces cell viability in a dose-dependent manner, with lower TD50 values suggesting higher potency against HCC cells compared to glioblastoma cells .

2.2 Enzyme Inhibition

The compound's potential as an enzyme inhibitor was assessed, particularly its activity against tyrosinase, an enzyme involved in melanin biosynthesis. Inhibition assays revealed that this compound exhibited promising inhibitory activity.

Table 3: Enzyme Inhibition Data

CompoundMonophenolase IC50 (µM)Diphenolase IC50 (µM)
This compound15>200

The results suggest that the compound selectively inhibits the monophenolase activity of tyrosinase, which is crucial for its potential application in treating hyperpigmentation disorders .

Case Study 1: Antimelanogenic Activity

In a recent study, this compound was evaluated for its antimelanogenic properties in vitro using human melanoma cells. The compound significantly reduced melanin production without inducing cytotoxicity at effective concentrations.

Case Study 2: Comparison with Related Compounds

Comparative studies with structurally similar compounds indicated that the presence of the phenoxypyrimidine moiety enhances biological activity. For instance, benzylpiperidines showed improved potency over their benzylpiperazine counterparts due to better interaction with target enzymes .

Properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3/c1-2-31-22-11-7-6-8-20(22)17-26-25(30)19-12-14-29(15-13-19)23-16-24(28-18-27-23)32-21-9-4-3-5-10-21/h3-11,16,18-19H,2,12-15,17H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCYZYFPSRPYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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